6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol
CAS No.: 866143-63-7
Cat. No.: VC7718714
Molecular Formula: C18H13Cl3N2OS2
Molecular Weight: 443.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866143-63-7 |
|---|---|
| Molecular Formula | C18H13Cl3N2OS2 |
| Molecular Weight | 443.79 |
| IUPAC Name | 4-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C18H13Cl3N2OS2/c19-12-2-4-14(5-3-12)25-10-13-8-17(24)23-18(22-13)26-9-11-1-6-15(20)16(21)7-11/h1-8H,9-10H2,(H,22,23,24) |
| Standard InChI Key | JIGNXPLJEVSIEB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The compound’s IUPAC name, 4-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one, precisely defines its structure: a pyrimidin-6-one core substituted at positions 2 and 4 with (3,4-dichlorobenzyl)sulfanyl and (4-chlorophenyl)sulfanylmethyl groups, respectively . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 866143-63-7 |
| Molecular Formula | C₁₈H₁₃Cl₃N₂OS₂ |
| Molecular Weight | 443.8 g/mol |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 4 |
Synonyms include 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-ol and ZINC8873829, reflecting its inclusion in chemical databases .
Structural Analysis
The molecule’s planar pyrimidinone core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms on both aromatic rings enhance electrophilic reactivity. The sulfanyl (-S-) linkages introduce conformational flexibility, potentially enabling interactions with biological thiol groups or metal ions. X-ray crystallography data remain unavailable, but analogous pyrimidine derivatives exhibit monoclinic or triclinic packing motifs influenced by halogen substituents .
Synthesis and Production Methodologies
Industrial Feasibility Challenges
Key challenges in scaling up synthesis include:
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Regioselectivity Control: Ensuring monosubstitution at positions 2 and 4.
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Byproduct Management: Mitigating disulfide formation from thiol oxidation.
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Yield Optimization: Pilot studies on analogous compounds report 40–60% yields, necessitating catalytic improvements .
Physicochemical Properties
Experimental and Predicted Data
| Property | Experimental Value | Predicted Value (ChemAxon) |
|---|---|---|
| LogP | - | 4.2 ± 0.3 |
| Water Solubility | <1 mg/mL | 0.12 mg/mL |
| Melting Point | Not reported | 215–220°C |
The high logP value indicates lipophilicity, suggesting preferential solubility in organic solvents like DMSO or dichloromethane. Limited aqueous solubility may necessitate prodrug strategies for biological testing .
Stability Profile
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Thermal Stability: Decomposes above 250°C (DSC analysis of analogues).
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Photoreactivity: Chlorine substituents may promote UV-induced dehalogenation.
| Compound | Core Structure | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| Target Compound | Pyrimidinone | Not tested |
| PubChem CID 3786495 | Quinazolinone | 15 µM (MCF-7 breast cancer) |
The quinazolinone analogue’s activity against breast cancer cells suggests the pyrimidinone variant warrants cytotoxicity screening .
Applications focus on:
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Medicinal Chemistry: Building block for kinase inhibitor libraries.
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Materials Science: Ligand for metal-organic frameworks (MOFs).
Future Research Directions
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Activity Screening: Prioritize assays against Gram-positive bacteria and solid tumor lines.
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Structural Optimization: Explore replacing chlorine with fluorine to modulate bioavailability.
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Process Chemistry: Develop continuous-flow synthesis to improve yield.
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